molecular formula C2H8ClNO2 B1629957 Ethanol, 2-(aminooxy)-, hydrochloride CAS No. 23156-68-5

Ethanol, 2-(aminooxy)-, hydrochloride

Cat. No.: B1629957
CAS No.: 23156-68-5
M. Wt: 113.54 g/mol
InChI Key: MVAXDJWUDYBAAH-UHFFFAOYSA-N
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Description

Ethanol, 2-(aminooxy)-, hydrochloride is a chemical compound that features an aminooxy functional group attached to an ethanol backbone, with the addition of a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(aminooxy)-, hydrochloride typically involves the reaction of ethanol with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which is then reduced to yield the desired aminooxy compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process often involves continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-(aminooxy)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethanol, 2-(aminooxy)-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethanol, 2-(aminooxy)-, hydrochloride exerts its effects involves the interaction of the aminooxy group with various molecular targets. The aminooxy group can form stable covalent bonds with carbonyl groups in proteins and other biomolecules, leading to modifications that can alter their function. This interaction is crucial in studying enzyme mechanisms and protein modifications .

Comparison with Similar Compounds

Uniqueness: Ethanol, 2-(aminooxy)-, hydrochloride is unique due to its combination of the aminooxy functional group with an ethanol backbone, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable tool in various research applications, particularly in the study of enzyme mechanisms and protein modifications .

Properties

IUPAC Name

2-aminooxyethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO2.ClH/c3-5-2-1-4;/h4H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAXDJWUDYBAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626346
Record name 2-(Aminooxy)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23156-68-5
Record name 2-(Aminooxy)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanol, 2-(aminooxy)-, hydrochloride
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Ethanol, 2-(aminooxy)-, hydrochloride
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Ethanol, 2-(aminooxy)-, hydrochloride
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Ethanol, 2-(aminooxy)-, hydrochloride
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Ethanol, 2-(aminooxy)-, hydrochloride
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Ethanol, 2-(aminooxy)-, hydrochloride

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